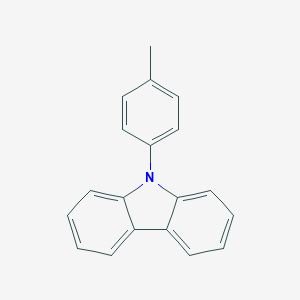

9-(p-Tolyl)carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-(4-methylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N/c1-14-10-12-15(13-11-14)20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVXBXKVMMIGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578409 | |

| Record name | 9-(4-Methylphenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19264-73-4 | |

| Record name | 9-(4-Methylphenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(p-Tolyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9-(p-Tolyl)carbazole: Pathways, Protocols, and Mechanistic Insights

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 9-(p-Tolyl)carbazole, a key building block in the development of advanced organic electronic materials and pharmaceuticals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricacies of the two most prevalent C-N cross-coupling methodologies: the classic Ullmann condensation and the modern Buchwald-Hartwig amination. Beyond a mere recitation of procedures, this guide offers a deep dive into the mechanistic underpinnings of each reaction, explaining the rationale behind experimental choices and providing detailed, field-proven protocols. Comparative data on reaction efficiency, conditions, and substrate scope are presented to empower researchers in selecting the optimal synthetic route for their specific applications.

Introduction: The Significance of this compound

Carbazole derivatives are a critical class of nitrogen-containing heterocycles, forming the core scaffold of numerous natural products, pharmaceuticals, and functional organic materials.[1] The introduction of an aryl substituent at the 9-position, as in this compound, profoundly influences the molecule's electronic properties, thermal stability, and solid-state morphology. This makes it a highly sought-after intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a host for phosphorescent emitters. In the pharmaceutical realm, the carbazole nucleus is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

The synthesis of this compound hinges on the formation of a carbon-nitrogen bond between the carbazole nitrogen and a p-tolyl group. This guide will explore and compare the two most powerful catalytic methods for forging this bond: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Synthetic Pathways: A Comparative Analysis

The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of this compound is often dictated by factors such as cost, desired reaction conditions, and tolerance to other functional groups.

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Often simple (e.g., 1,10-phenanthroline, L-proline) or none | Bulky, electron-rich phosphines (e.g., XPhos) |

| Reaction Temp. | Typically high (100-200 °C) | Generally milder (rt - 120 °C) |

| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic (e.g., NaOtBu) |

| Solvent | High-boiling polar (e.g., DMF, 1,4-dioxane) | Aprotic (e.g., Toluene, THF) |

| Aryl Halide | Iodides > Bromides >> Chlorides | Bromides, Chlorides, Iodides, Triflates |

| Cost | Lower (abundant copper catalyst) | Higher (precious metal catalyst, specialized ligands) |

The Ullmann Condensation: A Classic Revitalized

The Ullmann condensation, first reported over a century ago, is a copper-catalyzed nucleophilic aromatic substitution. While traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric copper), modern protocols have significantly improved its efficiency and scope through the use of catalytic copper sources and ligands.

Mechanistic Rationale

The currently accepted mechanism for the Ullmann N-arylation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Caption: Simplified catalytic cycle for the Ullmann N-arylation of carbazole.

The reaction is initiated by the formation of a copper(I)-carbazolide species. Oxidative addition of the p-tolyl halide to this complex forms a transient Cu(III) intermediate. Subsequent reductive elimination yields the desired this compound and regenerates the active Cu(I) catalyst. The choice of ligand is crucial; it stabilizes the copper center, enhances its solubility, and facilitates the oxidative addition and reductive elimination steps, often allowing for milder reaction conditions.[2]

Detailed Experimental Protocol: Ullmann Synthesis

This protocol is a representative procedure for the copper-catalyzed N-arylation of carbazole with 4-iodotoluene.

Materials:

-

Carbazole (1.0 mmol, 167.2 mg)

-

4-Iodotoluene (1.2 mmol, 261.6 mg)

-

Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg, 10 mol%)

-

1,10-Phenanthroline (0.2 mmol, 36.0 mg, 20 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

-

Anhydrous 1,4-dioxane (5 mL)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add carbazole, 4-iodotoluene, CuI, 1,10-phenanthroline, and K₂CO₃.

-

Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Add anhydrous 1,4-dioxane via syringe.

-

Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Expected Yield: 75-85%

The Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation.[3]

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of carbazole.

The catalytic cycle is initiated by the oxidative addition of the p-tolyl halide to a Pd(0) complex, which is typically generated in situ. The resulting Pd(II) complex then undergoes ligand exchange with carbazole, followed by deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which furnishes this compound and regenerates the active Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is critical for the success of this reaction, as they promote both the oxidative addition and the reductive elimination steps.[4]

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a representative procedure for the palladium-catalyzed N-arylation of carbazole with 4-bromotoluene.

Materials:

-

Carbazole (1.0 mmol, 167.2 mg)

-

4-Bromotoluene (1.2 mmol, 205.2 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg, 2 mol% Pd)

-

Xantphos (0.04 mmol, 23.1 mg, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, NaOtBu, and carbazole.

-

Add 4-bromotoluene and anhydrous toluene.

-

Seal the tube and bring it out of the glovebox.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Expected Yield: 80-95%

Purification and Characterization

The final product, this compound, is typically a white to off-white solid. Purification is most commonly achieved by column chromatography on silica gel, followed by recrystallization.[1][5]

Recrystallization Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexane.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Characterization Data:

-

Molecular Formula: C₁₉H₁₅N[6]

-

Molecular Weight: 257.33 g/mol [6]

-

Melting Point: 130-133 °C[7]

-

¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 7.8 Hz, 2H), 7.45-7.35 (m, 6H), 7.30-7.25 (m, 4H), 2.45 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 140.8, 137.9, 134.9, 129.9, 126.7, 125.9, 123.4, 120.3, 119.9, 109.8, 21.1.

-

Mass Spectrometry (EI): m/z 257 (M⁺).

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination are robust and effective methods for the synthesis of this compound. The choice of method will depend on the specific needs of the researcher. The Ullmann reaction offers a more cost-effective route, while the Buchwald-Hartwig amination provides greater versatility, milder conditions, and often higher yields. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to confidently select and execute the most appropriate synthesis for their research and development endeavors.

References

- Reddy, A. S., et al. (2014). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry, 26(11), 3299-3304.

-

Ramathilagam, C., et al. (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2796. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15798651, this compound. Retrieved January 15, 2026 from [Link].

- Ghosh, A., et al. (2018). Scope, Kinetics, and Mechanism of “On Water” Cu Catalysis in the C–N Cross‐Coupling Reactions of Indole Derivatives. Chemistry – An Asian Journal, 13(21), 3246-3255.

-

Ohno, H., et al. (2007). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications, (46), 4944-4946. [Link]

- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Aryl Halides with N-Containing Heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845.

- Steingruber, H. S., et al. (2021).

- Ohno, H., et al. (2007). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling.

-

Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 15, 2026 from [Link]

-

Olofsson, B., & Somfai, P. (2011). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 7, 1452–1458. [Link]

- Yang, D., et al. (2011). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry, 23(12), 5435-5436.

- Arslan, H., et al. (2008). 9-(p-Tolylsulfonyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1958.

-

Mettler-Toledo. (n.d.). Recrystallization Guide. Retrieved January 15, 2026 from [Link]

-

Chen, F., et al. (2012). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 17(12), 14093-14104. [Link]

-

University of Colorado Boulder. (n.d.). Experiment #3: Isolation and Purification of Organic Compounds Recrystallization. Retrieved January 15, 2026 from [Link]

-

PubChemLite. (n.d.). This compound (C19H15N). Retrieved January 15, 2026 from [Link]

- Ramathilagam, C., et al. (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2796.

- Chen, F., et al. (2011). N-Arylation of carbazole by microwave-assisted ligand-free catalytic CuI reaction. Chinese Chemical Letters, 22(7), 783-786.

-

Ramathilagam, C., et al. (2011). (PDF) 9-p-Tolyl-9H-carbazole-3-carbonitrile. ResearchGate. [Link]

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 15, 2026 from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 15, 2026 from [Link]

-

Knochel, P. (2007). Synthesis of carbazole via Graebe‐Ullmann reaction. ResearchGate. [Link]

- Magano, J., & Dunetz, J. R. (2012). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organic Process Research & Development, 16(6), 1156–1184.

- Eyke, N. S., et al. (2004). Buchwald–Hartwig amination between 9H-carbazol-2-yl trifluoromethanesulfonate and 3-aminopyridine. Organic & Biomolecular Chemistry, 2(21), 3093-3098.

- Ma, D., et al. (2003). Cu2O-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. Organic Letters, 5(14), 2453–2455.

- Kim, H. J., et al. (2015). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Tetrahedron, 71(42), 8073-8079.

- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2008). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.

- Magano, J., & Dunetz, J. R. (2012). Palladium-versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. Organic Process Research & Development, 16(6), 1156-1184.

- Ma, D., et al. (2003). Cu2O-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. Organic Letters, 5(14), 2453–2455.

-

Zhang, Y., et al. (2019). Synthesis of 9-phenylcarbazole hyper-cross-linked polymers in different conditions and adsorption behavior for carbon dioxide. Beilstein Archives. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

Sources

- 1. 9-p-Tolyl-9H-carbazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. This compound | C19H15N | CID 15798651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

9-(p-Tolyl)carbazole molecular weight and CAS number

An In-Depth Technical Guide to 9-(p-Tolyl)carbazole for Advanced Research

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol with mechanistic insights, and explore its diverse applications, particularly in drug development and organic electronics. This document is intended for researchers, chemists, and professionals in drug discovery and materials engineering, offering both foundational knowledge and practical, field-proven insights.

Core Physicochemical Properties

This compound, also known as 9-(4-methylphenyl)carbazole, is a derivative of carbazole featuring a tolyl group attached to the nitrogen atom. This substitution significantly influences its electronic properties, solubility, and solid-state morphology, making it a versatile molecular scaffold.

Its core identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 19264-73-4 | [1][2] |

| Molecular Formula | C₁₉H₁₅N | [1][2][3] |

| Molecular Weight | 257.33 g/mol | [2][3] |

| IUPAC Name | 9-(4-methylphenyl)carbazole | [3] |

| Monoisotopic Mass | 257.12045 Da | [4] |

| Appearance | Typically a white to off-white solid | N/A |

| Purity | Commercially available up to >98% | [1] |

Synthesis and Mechanistic Rationale

The synthesis of N-aryl carbazoles like this compound is most commonly achieved through a cross-coupling reaction. The Buchwald-Hartwig amination is a preferred method due to its high efficiency, functional group tolerance, and relatively mild reaction conditions compared to older methods like the Ullmann condensation. This palladium-catalyzed reaction forms a crucial carbon-nitrogen bond.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a reliable method for synthesizing this compound from carbazole and an aryl halide.

Step-by-Step Methodology:

-

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine carbazole (1.0 eq.), 4-iodotoluene (1.1 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).

-

Causality: An inert atmosphere is critical to prevent the oxidation of the palladium catalyst. Using a slight excess of the aryl halide ensures the complete consumption of the carbazole starting material. The strong base is required to deprotonate the carbazole's N-H group, forming the carbazolide anion necessary for the catalytic cycle.

-

-

Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.02 eq.), and a suitable phosphine ligand, like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.04 eq.).

-

Causality: The Pd(0) complex is the active catalyst. The bulky, electron-rich phosphine ligand (XPhos) is essential for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.

-

-

Solvent and Reaction: Add anhydrous, degassed toluene as the solvent. Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Causality: Anhydrous and degassed solvent prevents quenching of the base and deactivation of the catalyst. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the carbazole starting material is consumed.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Buchwald-Hartwig synthesis workflow for this compound.

Applications in Research and Drug Development

The rigid, electron-rich carbazole core, modified by the p-tolyl group, imparts valuable properties that are exploited in several high-technology and pharmaceutical fields.

Medicinal Chemistry and Drug Discovery

Carbazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their recurrence in biologically active compounds.[5] The N-substituted carbazole framework is a key pharmacophore in compounds designed for various therapeutic targets.

-

Neuroprotective Agents: Certain N-substituted carbazoles have demonstrated significant neuroprotective capabilities. For instance, the related compound 2-phenyl-9-(p-tolyl)-9H-carbazole showed considerable neuroprotective ability, potentially through an antioxidative mechanism.[6] The presence of a substituent at the N-9 position of the carbazole is often essential for this activity.[6]

-

Antitumor Activity: N-substituted carbazoles have been screened for their efficacy against cancer cell lines. Derivatives have shown effectiveness against human breast cancer cell lines (MCF-7), highlighting the potential of this scaffold in oncology research.[6]

-

Antibacterial and Antifungal Agents: The introduction of various functional groups to the N-substituted carbazole core has led to compounds with potent antibacterial and antifungal properties.[6]

Materials Science and Organic Electronics

The photophysical and electronic properties of this compound make it and its derivatives highly suitable for applications in organic electronics.

-

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials in the emissive layer of OLEDs due to their high triplet energy and good charge transport properties.[7] The p-tolyl group can enhance solubility and influence molecular packing in the solid state, which is crucial for device performance and longevity.

-

Dye-Sensitized Solar Cells (DSSCs): The electron-donating nature of the carbazole moiety makes it an excellent building block for organic dyes (sensitizers) in DSSCs. The related donor, 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole, has been successfully used to construct new sensitizers, broadening the possibilities for optimizing photovoltaic properties.[8]

Conceptual Application Pathway

Caption: Core scaffold leading to diverse research and development outcomes.

Safety and Handling

According to its Globally Harmonized System (GHS) classification, this compound is considered an irritant.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust and ensure work is conducted in a well-ventilated area or fume hood.

Conclusion

This compound is a fundamentally important molecule with a well-established physicochemical profile and versatile synthetic accessibility. Its unique electronic and structural characteristics have cemented its role as a valuable building block in both pharmaceutical and materials science research. For scientists and drug development professionals, this compound offers a robust and tunable scaffold for creating novel molecules with targeted biological activities or advanced optoelectronic functions. Continued exploration of its derivatives is expected to yield further breakthroughs in these critical fields.

References

-

9-(p-Tolyl)-9H-carbazole - Lead Sciences. [Link]

-

This compound | C19H15N | CID 15798651 - PubChem. [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed Central. [Link]

-

The synthesis of 9-tosyl-9H-carbazole (TsCz). Reprinted with permission... - ResearchGate. [Link]

-

This compound (C19H15N) - PubChemLite. [Link]

-

Unlocking Potential: Carbazole Derivatives in Pharmaceutical Synthesis. [Link]

-

9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole—A new donor building-block in the design of sensitizers for dye-sensitized solar cells - ResearchGate. [Link]

Sources

- 1. 9-(p-Tolyl)-9H-carbazole - Lead Sciences [lead-sciences.com]

- 2. This compound | 19264-73-4 [chemicalbook.com]

- 3. This compound | C19H15N | CID 15798651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C19H15N) [pubchemlite.lcsb.uni.lu]

- 5. nbinno.com [nbinno.com]

- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Guide to the Crystal Structure Analysis of 9-(p-Tolyl)carbazole Derivatives

An in-depth technical guide by a Senior Application Scientist on the crystal structure analysis of 9-(p-Tolyl)carbazole derivatives, designed for researchers, scientists, and drug development professionals. This guide offers full editorial control to detail the synthesis, crystallization, and X-ray diffraction analysis with a focus on scientific integrity and field-proven insights.

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the methodologies and scientific principles integral to the crystal structure analysis of this compound derivatives. It is structured to provide professionals in materials science and drug development with the essential knowledge to perform and interpret these analyses with a high degree of precision and insight.

Introduction: The Importance of this compound Derivatives

This compound and its related compounds are a significant class of organic molecules, notable for their distinct electronic and photophysical properties. These characteristics make them highly suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. The carbazole structure is also a recognized "privileged structure" in medicinal chemistry, with many of its derivatives showing significant biological activities.

The three-dimensional arrangement of molecules in the solid-state, or the crystal structure, is a primary determinant of these properties. Consequently, a detailed analysis of the crystal structure is a critical step in understanding the relationship between structure and property, and in designing new materials and therapies with improved functionalities.

Part 1: Synthesis and Crystallization - The Basis for High-Quality Data

The process of obtaining a high-resolution crystal structure starts with the synthesis of a high-purity material and the subsequent growth of single crystals appropriate for X-ray diffraction.

Synthetic Approaches

The synthesis of this compound derivatives is typically achieved through nucleophilic substitution reactions, such as the Buchwald-Hartwig or Ullmann condensation, between carbazole and a substituted p-tolyl halide. The selection of the catalyst, solvent, and reaction conditions is crucial for achieving high yields and purity.

Expert Insight: Even minor impurities can significantly hinder crystallization. Therefore, a rigorous purification of the crude product, usually involving column chromatography followed by recrystallization, is essential. The choice of solvent for recrystallization should be carefully screened to find the conditions that produce crystalline material.

Growing High-Quality Single Crystals for Diffraction

Growing single crystals is often the most challenging part of the process. The objective is to produce crystals of adequate size (typically 0.1-0.3 mm in all dimensions) with a high degree of internal order.

Common Crystallization Methods:

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly at a constant temperature. The rate of evaporation is controlled to permit gradual crystal growth.

-

Vapor Diffusion: A solution of the compound in a small, open vial is placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is not soluble. The slow diffusion of the anti-solvent vapor into the solution lowers the compound's solubility, encouraging crystallization.

-

Solvent-Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization takes place at the interface of the two solvents.

Protocol: Single Crystal Growth via Slow Evaporation

-

Solvent Selection: Dissolve a small quantity of the purified this compound derivative in several volatile solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone) to identify a solvent in which the compound is moderately soluble.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the selected solvent at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particles that could serve as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap that has a few pinholes to allow for the slow evaporation of the solvent. Place the vial in a vibration-free area at a constant temperature.

-

Monitoring: Check the vial periodically over several days to weeks for the formation of single crystals.

Part 2: X-ray Diffraction Analysis - From Diffraction Pattern to Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray beam. Modern diffractometers generally use a microfocus X-ray source and a sensitive detector (e.g., a CCD or CMOS detector). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at various orientations.

Trustworthiness: The quality of the diffraction data is crucial. Key indicators of data quality include high resolution, a low R(int) (a measure of the agreement between symmetry-equivalent reflections), and high completeness. Data collection strategies are optimized to maximize these parameters.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

Figure 1: A schematic of the X-ray crystal structure determination workflow.

Detailed Steps:

-

Phase Problem: The main challenge in X-ray crystallography is the "phase problem".[1] While the intensities of the diffracted X-rays are measured, their phases are lost. Both are needed to compute the electron density map and visualize the molecule.

-

Structure Solution: To address the phase problem, methods like Direct Methods or the Patterson Method are used.[1][2][3][4][5]

-

Direct Methods: These are statistical methods that are very effective for small to medium-sized organic molecules such as this compound derivatives.[1][2][3] They use probability relationships between structure factors to derive initial phase estimates.

-

Patterson Method: This method uses a map of interatomic vectors and is particularly useful when a heavy atom is present in the structure.[1][4][5]

-

-

Structure Refinement: After an initial model is obtained, it is refined using a full-matrix least-squares method.[6][7][8][9] This iterative process minimizes the difference between the experimentally observed structure factor amplitudes and those calculated from the model.

-

Difference Fourier Maps: During refinement, difference Fourier maps are calculated. These maps show regions where the calculated electron density is higher or lower than the observed density, indicating missing atoms (like hydrogen atoms) or misplaced atoms.

-

Convergence: The refinement is considered complete when the model converges, meaning that further refinement cycles do not result in significant changes in the atomic parameters and the agreement between the observed and calculated data is optimized.

-

Part 3: Interpreting the Crystal Structure - From Geometry to Intermolecular Interactions

A solved crystal structure provides a wealth of chemical information. The analysis extends beyond determining the molecular conformation to understanding how the molecules are packed in the crystal lattice and the nature of the intermolecular interactions that control this packing.

Molecular Geometry

The primary information from a crystal structure is the precise bond lengths, bond angles, and torsion angles of the molecule. This data gives a clear picture of the molecular conformation in the solid state. For this compound derivatives, key parameters to analyze are:

-

The planarity of the carbazole ring system.

-

The dihedral angle between the carbazole and p-tolyl groups. This angle is important as it can affect the electronic communication between these two parts of the molecule and thus its photophysical properties.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Chemical Formula | C₁₉H₁₅N |

| Formula Weight | 257.33 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543(2) |

| b (Å) | 11.234(3) |

| c (Å) | 14.567(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| V (ų) | 1398.9(6) |

| Z | 4 |

| Dcalc (g/cm³) | 1.221 |

| F(000) | 544 |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.123 |

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound derivatives are held together by a network of non-covalent interactions. Understanding these interactions is essential for explaining the material's bulk properties.

Types of Intermolecular Interactions:

-

Van der Waals forces: These are present everywhere and play a major role in the overall packing.

-

π-π stacking: The aromatic carbazole and p-tolyl rings can interact through π-π stacking, where the planar rings are arranged in a parallel or offset manner. The distance between the interacting rings (the centroid-to-centroid distance) is a key parameter to analyze.

-

C-H···π interactions: Hydrogen atoms attached to carbon atoms can act as weak hydrogen bond donors to the electron-rich π systems of the aromatic rings.

-

Hydrogen bonds: While the parent this compound does not have traditional hydrogen bond donors or acceptors, derivatives with suitable functional groups (e.g., -OH, -NH₂, -COOH) can form strong hydrogen bonds, which will be the main factor in the crystal packing.

Figure 2: Common intermolecular interactions in the crystal packing of this compound derivatives.

Authoritative Grounding: The analysis of intermolecular interactions is greatly aided by software such as PLATON and Mercury. These programs can be used to visualize and quantify the different types of non-covalent interactions within the crystal lattice.

Conclusion: From Structure to Function

The crystal structure analysis of this compound derivatives provides a wealth of information that is crucial to understanding their properties and designing new molecules with specific functionalities. By carefully controlling the synthesis and crystallization, collecting high-quality diffraction data, and performing a thorough analysis of the resulting structure, researchers can gain deep insights into the structure-property relationships that determine the behavior of these important materials. This knowledge is essential for the rational design of next-generation organic electronic materials and pharmaceutical agents.

References

-

Faster calculation of the full matrix for least-squares refinement. Acta Crystallographica Section A: Foundations of Crystallography, 55(4), 695-699. [Link]

-

Phase problem and methods to solve it (direct methods, Patterson methods). Fiveable. [Link]

-

Patterson function. Wikipedia. [Link]

-

A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(4), 517-527. [Link]

-

Application of Patterson-function direct methods to materials characterization. Acta Crystallographica Section A: Foundations and Advances, 70(5), 455-466. [Link]

-

Application of Patterson-function direct methods to materials characterization. National Center for Biotechnology Information. [Link]

-

Faster calculation of the full matrix for least-squares refinement. International Union of Crystallography. [Link]

-

Patterson methods. Online Dictionary of Crystallography. [Link]

-

Refinement | Lecture Series "Basics of Macromolecular Crystallography". YouTube. [Link]

-

Single Crystal Automated Refinement (SCAR): A Data-Driven Method for Solving Inorganic Structures. ChemRxiv. [Link]

-

Structure Refinement. OlexSys. [Link]

-

Crystallographic Structure Refinement. Phenix. [Link]

-

Crystals Manual. Chemical Crystallography. [Link]

-

Introduction. University of St Andrews. [Link]

-

Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. ACS Publications. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. Application of Patterson-function direct methods to materials characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patterson function - Wikipedia [en.wikipedia.org]

- 5. dictionary.iucr.org [dictionary.iucr.org]

- 6. Faster calculation of the full matrix for least-squares refinement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Introduction [pd.chem.ucl.ac.uk]

- 9. Structure Refinement | OlexSys [olexsys.org]

An In-depth Spectroscopic Analysis of 9-(p-Tolyl)carbazole: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive and in-depth analysis of the spectroscopic data for 9-(p-Tolyl)carbazole (C₁₉H₁₅N), a key molecular scaffold in materials science and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By elucidating the causal relationships between molecular structure and spectral output, this guide serves as a practical reference for the unambiguous identification, characterization, and quality control of this compound and its derivatives. Each section includes field-proven experimental protocols, ensuring scientific integrity and reproducibility.

Introduction and Molecular Structure

This compound is an aromatic heterocyclic compound featuring a carbazole nucleus N-substituted with a p-tolyl group. This structural motif is prevalent in the design of organic light-emitting diodes (OLEDs), hole-transporting materials, and pharmacologically active agents. The electronic properties, stability, and steric profile of the molecule are directly influenced by the interplay between the planar carbazole system and the appended tolyl ring. Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach provides a self-validating system for its characterization.[1][2][3]

The molecular structure and atom numbering scheme used for spectral assignments throughout this guide are presented below.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The spectrum of this compound is distinctive, showing signals for both the carbazole and p-tolyl moieties.

¹H NMR Spectral Data

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4, H-5 | ~8.15 | d | ~7.8 | 2H |

| H-1, H-8 | ~7.50 | d | ~8.2 | 2H |

| H-2, H-7 | ~7.42 | t | ~7.6 | 2H |

| H-3, H-6 | ~7.28 | t | ~7.4 | 2H |

| H-2', H-6' | ~7.45 | d | ~8.4 | 2H |

| H-3', H-5' | ~7.35 | d | ~8.4 | 2H |

| -CH₃ | ~2.45 | s | - | 3H |

Note: Data is predicted based on known values for carbazole and substituted aromatics in CDCl₃. Actual values may vary slightly based on solvent and instrument.[4][5][6]

Interpretation of the ¹H NMR Spectrum

-

Carbazole Protons (H-1 to H-8): The eight protons of the carbazole core resonate in the aromatic region (7.2-8.2 ppm).

-

H-4 and H-5: These protons are the most deshielded due to their peri-position relative to the fused ring system, resulting in their downfield appearance around 8.15 ppm as a doublet.[4]

-

H-1 and H-8: These protons are adjacent to the nitrogen atom and are also significantly deshielded, but slightly less so than H-4/H-5. They appear as doublets.

-

H-2, H-7, H-3, H-6: These remaining protons appear as overlapping triplets (or more accurately, triplets of doublets) in the more upfield portion of the aromatic region. Their signals are characteristic of the spin-spin coupling with their neighbors.[5]

-

-

p-Tolyl Protons: The tolyl group displays a classic AA'BB' system, which simplifies to two distinct doublets due to the symmetry of the para-substituted ring.

-

H-2' and H-6': These protons are ortho to the C-N bond and appear as a doublet around 7.45 ppm.

-

H-3' and H-5': These protons are meta to the C-N bond and ortho to the methyl group, appearing as a doublet slightly upfield around 7.35 ppm.

-

-

Methyl Protons (-CH₃): The three protons of the methyl group are in an aliphatic environment and give rise to a sharp singlet at approximately 2.45 ppm, a characteristic shift for a methyl group attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is properly positioned within the RF coil.

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 400 MHz spectrometer, 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Calibrate the spectrum using the TMS signal. Integrate the peaks and determine chemical shifts, multiplicities, and coupling constants.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a single peak.

¹³C NMR Spectral Data

| Assigned Carbon | Chemical Shift (δ, ppm) | Carbon Type |

| C-4a, C-4b | ~140.5 | Quaternary |

| C-9a, C-12a | ~122.5 | Quaternary |

| C-1', C-4' | ~136.0, ~135.0 | Quaternary |

| C-4, C-5 | ~126.0 | CH |

| C-2, C-7 | ~120.5 | CH |

| C-3, C-6 | ~119.5 | CH |

| C-1, C-8 | ~109.8 | CH |

| C-2', C-6' | ~129.9 | CH |

| C-3', C-5' | ~125.5 | CH |

| -CH₃ | ~21.1 | CH₃ |

Note: Data is predicted based on known values for carbazole and substituted aromatics.[7][8] Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Interpretation of the ¹³C NMR Spectrum

-

Quaternary Carbons: Six distinct signals are expected for the quaternary carbons. The carbons directly bonded to the nitrogen in the carbazole ring (C-4a, C-4b) are the most downfield of the carbazole carbons.[9] The tolyl quaternary carbons (C-1' and C-4') also appear in this region.

-

Protonated Aromatic Carbons: The eight CH carbons of the carbazole ring give rise to four signals due to molecular symmetry. Similarly, the four CH carbons of the p-tolyl ring produce two signals. Their chemical shifts are determined by their position relative to the nitrogen atom and the other aromatic ring.

-

Aliphatic Carbon: The methyl carbon (-CH₃) gives a characteristic signal in the upfield region (~21.1 ppm), confirming its presence.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent) to compensate for the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup: Use a broadband probe tuned to the ¹³C frequency (~100 MHz on a 400 MHz spectrometer).

-

Acquisition: Run a proton-decoupled ¹³C experiment. Due to longer relaxation times for quaternary carbons, a longer relaxation delay (5-10 seconds) or the use of a relaxation agent may be necessary for accurate integration, though ¹³C spectra are not typically integrated quantitatively. A larger number of scans (e.g., 1024 or more) is required.

-

Processing & Analysis: Process the data similarly to the ¹H spectrum. Chemical shifts are assigned based on established correlation tables and comparison with related structures.[10] Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for definitive assignments.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2850 | Aliphatic C-H Stretch (Methyl) | Weak-Medium |

| 1600, 1585, 1490 | Aromatic C=C Ring Stretch | Strong |

| 1450 | C-H Bend (Methyl) | Medium |

| 1330-1250 | Aromatic C-N Stretch | Strong |

| 820-780 | C-H Out-of-Plane Bend (p-sub) | Strong |

| 750-720 | C-H Out-of-Plane Bend (ortho-di) | Strong |

Note: Data is based on characteristic absorption frequencies for N-aryl compounds.[11][12][13]

Interpretation of the IR Spectrum

-

C-H Stretching: The spectrum will clearly distinguish between aromatic C-H bonds (stretching frequencies > 3000 cm⁻¹) and the aliphatic C-H bonds of the methyl group (stretching frequencies < 3000 cm⁻¹).[14][15]

-

Aromatic C=C Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region confirms the presence of the aromatic rings.

-

C-N Stretching: A strong absorption around 1330-1250 cm⁻¹ is characteristic of the stretching vibration of the aryl-nitrogen bond.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including C-H out-of-plane bending. Strong bands confirming the 1,2-disubstituted pattern of the carbazole benzene rings (~750 cm⁻¹) and the 1,4-disubstituted (para) pattern of the tolyl ring (~820 cm⁻¹) are expected here.[16]

Experimental Protocol: IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record a background spectrum of the empty ATR crystal first. Then, record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and can offer structural clues based on fragmentation patterns.

Mass Spectrometry Data

| m/z | Proposed Fragment | Relative Intensity |

| 257 | [M]⁺˙ | High (Molecular Ion) |

| 242 | [M - CH₃]⁺ | High (Base Peak) |

| 166 | [Carbazole]⁺˙ | Medium |

Note: The molecular formula C₁₉H₁₅N corresponds to a monoisotopic mass of 257.1204 Da.[17][18]

Interpretation of the Mass Spectrum

-

Molecular Ion Peak ([M]⁺˙): A strong peak at m/z 257 corresponds to the intact molecule minus one electron. Its presence confirms the molecular weight of the compound.[19]

-

Major Fragmentation: The high stability of aromatic systems dictates the fragmentation pathways.

-

Loss of a Methyl Radical ([M - CH₃]⁺): The most common fragmentation pathway is the loss of a methyl radical (•CH₃, mass 15) from the molecular ion to form a highly stable cation at m/z 242. This is often the base peak (the most intense peak) in the spectrum.

-

Cleavage of the C-N Bond: Cleavage of the bond between the tolyl ring and the nitrogen can lead to a fragment corresponding to the carbazole radical cation at m/z 166.

-

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Volatilize the sample by heating in a high vacuum. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry.

-

MS confirms the correct molecular weight (257 g/mol ).

-

IR validates the presence of the key functional groups: aromatic rings, an N-aryl linkage, and an alkyl substituent.

-

¹H and ¹³C NMR provide the definitive connectivity map, confirming the 9-substitution on the carbazole and the para-substitution on the tolyl ring, and accounting for every hydrogen and carbon atom in the molecule.

Together, these techniques provide a robust and self-validating analytical workflow, ensuring the identity, purity, and structural integrity of this compound for any high-level research or development application.

References

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Reddy, et al. (2012). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Mary, Y. S., et al. (2015). Experimental and DFT Studies on the Vibrational and Electronic Spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde. PubMed. Available at: [Link]

-

ResearchGate. ¹³C NMR Chemical shifts of compounds 1-12. Available at: [Link]

-

SpectraBase. Carbazole - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]

-

PubChemLite. this compound (C19H15N). Available at: [Link]

-

ResearchGate. (PDF) 9-p-Tolyl-9H-carbazole-3-carbonitrile. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15798651, this compound. Available at: [Link]

-

ResearchGate. FT-IR spectra of control and treated samples of carbazole. Available at: [Link]

-

Arumugam, N., et al. (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. PubMed. Available at: [Link]

-

University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

University of Calgary. ¹³Carbon NMR. Chem 351 and 353 Homepage. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

AWS. Aryl hydrazide beyond as surrogate of aryl hydrazine in the Fischer indolization. Available at: [Link]

-

Arumugam, N., et al. (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. ¹H-NMR spectrum of carbazole. Available at: [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Springer. Computational and infrared spectroscopic investigations of N-substituted carbazoles. Available at: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. ¹H NMR and ¹³C NMR spectra. Available at: [Link]

-

The Royal Society of Chemistry. Effect of Conjugation and Aromaticity of 3,6 Di-substituted Carbazole On Triplet Energy. Available at: [Link]

-

YouTube. Mass spectroscopy: Fragmentation pattern of some important functional groups. part 1. Available at: [Link]

-

National Institute of Standards and Technology. Carbazole. NIST WebBook. Available at: [Link]

-

SpectraBase. 9-Benzylcarbazole - Optional[¹H NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 9-p-Tolyl-9H-carbazole-3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-p-Tolyl-9H-carbazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbazole(86-74-8) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Carbazole(86-74-8) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. PubChemLite - this compound (C19H15N) [pubchemlite.lcsb.uni.lu]

- 18. This compound | C19H15N | CID 15798651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chemguide.co.uk [chemguide.co.uk]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 9-(p-Tolyl)carbazole

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key building block in the fields of materials science and drug discovery. We delve into its fundamental chemical identity, molecular structure, and state-of-the-art synthesis protocols, emphasizing the rationale behind methodological choices. The guide further explores its spectroscopic signature, critical applications in organic electronics, and essential safety and handling protocols. This document is intended for researchers, chemists, and materials scientists who require a deep, practical understanding of this versatile carbazole derivative.

This compound is an aromatic organic compound featuring a carbazole core N-substituted with a p-tolyl (4-methylphenyl) group. This substitution significantly influences the molecule's electronic properties, solubility, and solid-state packing, making it a tunable component for various applications.

The definitive IUPAC name for the compound is 9-(4-methylphenyl)carbazole [1]. It is widely known by several synonyms in commercial and academic literature.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

|---|---|

| IUPAC Name | 9-(4-methylphenyl)carbazole[1] |

| Common Name | This compound[1] |

| CAS Number | 19264-73-4[1][2] |

| Molecular Formula | C₁₉H₁₅N[1][2] |

| Synonyms | 9-(p-Tolyl)-9H-carbazole, N-(p-tolyl)carbazole, 9-(4-Methylphenyl)-9H-carbazole, N-4-tolylcarbazole[1] |

The physical and computed chemical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvents, its potential for sublimation, and its electronic characteristics.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 257.33 g/mol | [1][3] |

| Monoisotopic Mass | 257.12045 Da | [1][4] |

| XLogP3-AA | 5.4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 (Nitrogen) | [1] |

| Appearance | Typically a white to off-white or beige solid |[5] |

Molecular Structure and Conformation

The molecular architecture of this compound is foundational to its function. The carbazole unit itself is a rigid, planar fused-ring system. The key structural parameter is the dihedral angle between this carbazole plane and the appended p-tolyl group.

X-ray crystallography studies on closely related derivatives, such as 9-p-Tolyl-9H-carbazole-3-carbonitrile, reveal that the carbazole ring system is nearly planar[6][7][8]. The p-tolyl ring is twisted out of this plane, with a significant dihedral angle of approximately 54.3°[6][7][8]. This non-planar conformation is crucial; it sterically hinders close π-π stacking between molecules in the solid state. This disruption of aggregation is a key design principle for developing efficient amorphous materials for organic light-emitting diodes (OLEDs), as it helps prevent fluorescence quenching and improves device lifetime. The sp² hybridization of the nitrogen atom is confirmed by the sum of bond angles around it, which is approximately 360°[6].

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This method offers high yields and excellent functional group tolerance compared to older methods like the Ullmann condensation, which require harsh conditions. The Buchwald-Hartwig approach provides a reliable and scalable route for academic and industrial laboratories.

Causality of Experimental Choices:

-

Catalyst System: A palladium(II) acetate [Pd(OAc)₂] precatalyst is chosen for its reliability and commercial availability. It forms the active Pd(0) species in situ. Xantphos is selected as the ligand; its wide bite angle is known to promote the reductive elimination step, which is often rate-limiting in C-N bond formation.

-

Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective for deprotonating the carbazole nitrogen without competing in side reactions.

-

Solvent: Toluene is an excellent choice as it is a non-polar aprotic solvent with a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate. It effectively dissolves the organic reactants.

Experimental Protocol: Buchwald-Hartwig Synthesis

Reaction: Carbazole + 4-Iodotoluene → this compound

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add carbazole (1.0 eq.), 4-iodotoluene (1.1 eq.), and sodium tert-butoxide (1.4 eq.).

-

Catalyst Loading: In a separate vial, quickly weigh and add palladium(II) acetate (0.02 eq.) and Xantphos (0.04 eq.). Add this catalyst/ligand mixture to the Schlenk flask.

-

Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a reactant concentration of approximately 0.2 M.

-

Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by adding water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product as a white solid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is performed using standard spectroscopic techniques. The expected data provides a fingerprint for the molecule.

Table 3: Representative Spectroscopic Data

| Technique | Key Observations |

|---|---|

| ¹H NMR | ~8.1 ppm (d): Protons at C4 and C5 of carbazole (adjacent to N).~7.2-7.5 ppm (m): Remaining aromatic protons of carbazole and tolyl groups.~2.4 ppm (s): Methyl (CH₃) protons of the tolyl group. |

| ¹³C NMR | ~140 ppm: Quaternary carbons of carbazole attached to nitrogen.~138 ppm: Quaternary carbon of tolyl group attached to methyl.~126-130 ppm: Aromatic CH carbons.~109 ppm: Carbons at C4 and C5 of carbazole.~21 ppm: Methyl (CH₃) carbon. |

| FT-IR (cm⁻¹) | ~3050: Aromatic C-H stretch.~2920: Methyl C-H stretch.~1600, 1480, 1450: Aromatic C=C ring stretching.~1330: C-N stretching. |

| UV-Vis (in CH₂Cl₂) | λ_max ~295 nm, 325 nm, 340 nm: Characteristic π-π* transitions of the carbazole chromophore. |

Note: Exact chemical shifts (ppm) and absorption maxima (λ_max) can vary slightly depending on the solvent and concentration. The disappearance of the N-H proton signal (typically >10 ppm in ¹H NMR) and the N-H stretch (~3400 cm⁻¹ in IR) from the carbazole starting material are key indicators of successful N-arylation.

Applications in Research and Development

The unique electronic and physical properties of this compound make it a valuable component in several high-technology fields.

-

Organic Electronics (OLEDs): Carbazole derivatives are renowned for their excellent hole-transporting capabilities and high triplet energy levels.[9] this compound can serve as a host material for phosphorescent emitters in OLEDs. Its high triplet energy prevents quenching of the phosphorescent guest, leading to high-efficiency devices. The non-planar structure helps maintain an amorphous state, which is crucial for device stability and fabrication.

-

Perovskite Solar Cells: The hole-transporting nature of carbazole derivatives makes them suitable for use as Hole Transport Layers (HTLs) in perovskite solar cells, contributing to efficient charge extraction and overall device performance.

-

Medicinal Chemistry: The carbazole scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities including antitumor, antioxidative, and anti-inflammatory properties.[6][8] this compound can serve as a precursor or intermediate for more complex, biologically active molecules.[10]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure.

-

GHS Hazard Classification:

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene).

-

Wear safety glasses with side shields or goggles.

-

Use a lab coat.

-

-

Handling Procedures:

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][12]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek medical advice.[12]

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15798651, this compound. Retrieved from [Link].

-

Lead Sciences (n.d.). 9-(p-Tolyl)-9H-carbazole. Retrieved from [Link].

-

Reddy, et al. (2012). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry. Retrieved from [Link].

-

Beilstein Archives (n.d.). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels-Alder reaction. Retrieved from [Link].

-

ResearchGate (n.d.). The synthesis of 9-tosyl-9H-carbazole (TsCz). Retrieved from [Link].

-

Ramathilagam, C., et al. (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2796. Retrieved from [Link].

-

PubChemLite (n.d.). This compound (C19H15N). Retrieved from [Link].

-

PubMed (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. Retrieved from [Link].

-

IUCr Journals (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. Retrieved from [Link].

Sources

- 1. This compound | C19H15N | CID 15798651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-(p-Tolyl)-9H-carbazole - Lead Sciences [lead-sciences.com]

- 3. This compound | 19264-73-4 [chemicalbook.com]

- 4. PubChemLite - this compound (C19H15N) [pubchemlite.lcsb.uni.lu]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 9-p-Tolyl-9H-carbazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9-p-Tolyl-9H-carbazole-3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. fishersci.com [fishersci.com]

- 12. uprm.edu [uprm.edu]

- 13. static.cymitquimica.com [static.cymitquimica.com]

The Enduring Legacy of the Carbazole Nucleus: A Technical Guide to Its Discovery, Synthesis, and Applications

Abstract

The carbazole core, a tricyclic aromatic heterocycle, has captivated chemists for over a century and a half. Its unique electronic properties, rigid planar structure, and versatile reactivity have established it as a privileged scaffold in both medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive journey through the history of carbazole chemistry, from its serendipitous discovery in the annals of industrial waste to its current status as a cornerstone of modern drug development and optoelectronic technologies. We will explore the seminal synthetic strategies that unlocked the potential of this remarkable molecule, from classical name reactions to the latest advancements in catalytic C-N bond formation. Furthermore, this guide will delve into the diverse applications of carbazole derivatives, showcasing their impact as potent anticancer and neuroprotective agents, and as high-performance materials in organic light-emitting diodes (OLEDs). This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the rich history and ongoing innovation surrounding the carbazole nucleus.

The Genesis of a Privileged Scaffold: Discovery and Early History

The story of carbazole begins not in a pristine laboratory, but in the tarry residues of the burgeoning coal gas industry of the 19th century. In 1872, German chemists Carl Graebe and Carl Glaser first isolated a nitrogen-containing compound from coal tar, which they named "carbazole".[1][2] This discovery laid the foundational groundwork for the exploration of a new class of aromatic heterocycles.

The initial challenge for early chemists was not only the isolation and purification of carbazole from this complex mixture but also the elucidation of its structure. Through meticulous degradation studies and elemental analysis, the tricyclic structure of carbazole, consisting of two benzene rings fused to a central five-membered nitrogen-containing ring, was established.[2]

A significant breakthrough in carbazole chemistry came in 1896 with the development of the Graebe-Ullmann synthesis .[1] This reaction, pioneered by Carl Graebe and his student Fritz Ullmann, was the first general method for the synthesis of carbazoles and marked a pivotal moment, enabling chemists to move beyond the reliance on coal tar as the sole source of this valuable scaffold.

The early 20th century witnessed the development of other classical synthetic routes, including the Bucherer carbazole synthesis (1904) and the Borsche-Drechsel cyclization (1888 and 1908), further expanding the synthetic chemist's toolkit for accessing this versatile heterocycle.[3] These early discoveries and synthetic innovations set the stage for the exploration of the vast chemical space of carbazole derivatives and their subsequent applications.

Sources

A Comprehensive Health and Safety Guide to 9-(p-Tolyl)carbazole for Research Professionals

This document provides an in-depth technical guide on the health and safety protocols for 9-(p-Tolyl)carbazole (CAS No: 19264-73-4). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The following information is synthesized from authoritative safety data sheets and chemical databases to ensure a high standard of scientific integrity and practical, field-proven insight.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. This compound is a solid organic compound used in various research applications.

| Identifier | Value | Source |

| IUPAC Name | 9-(4-methylphenyl)carbazole | [1] |

| CAS Number | 19264-73-4 | [1][2][3] |

| Molecular Formula | C₁₉H₁₅N | [1][2][3] |

| Molecular Weight | 257.3 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | |

| Physical State | Solid at 20°C | |

| Melting Point | 105.0 to 109.0 °C | |

| Storage | Store at room temperature in a cool, dry, and dark place. | [2][3] |

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling procedures. The primary hazards are significant irritation to the skin and eyes.[1]

| GHS Classification | Details |

| Pictogram | |

| Signal Word | Warning |

| Hazard Class | Skin Corrosion/Irritation (Category 2)[1] Serious Eye Damage/Eye Irritation (Category 2A)[1] |

| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] |

| Key Precautionary Statements | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] P362 + P364: Take off contaminated clothing and wash it before reuse.[1][4] |

Expert Insight: The "Warning" signal word and specific irritation classifications indicate that while the compound is not considered acutely toxic, direct contact can cause significant discomfort and potential injury. The primary risk in a laboratory setting is the inadvertent transfer of the fine solid powder to the skin or eyes.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls is simple: they remove the hazard at the source.

-

Chemical Fume Hood: All weighing and handling of this compound powder should be performed within a certified chemical fume hood. This prevents the inhalation of fine particulates and contains any potential spills.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4][5]

Personal Protective Equipment (PPE) Protocol